N~1~-{4-[(4-Benzoylbenzyl)oxy]phenyl}acetamide
Overview
Description
N~1~-{4-[(4-Benzoylbenzyl)oxy]phenyl}acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a benzoylbenzyl group attached to a phenyl ring, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{4-[(4-Benzoylbenzyl)oxy]phenyl}acetamide typically involves the following steps:
Formation of the Benzoylbenzyl Intermediate: The initial step involves the reaction of benzoyl chloride with benzyl alcohol in the presence of a base such as pyridine to form benzoylbenzyl chloride.
Coupling with Phenol: The benzoylbenzyl chloride is then reacted with 4-hydroxyphenylacetic acid in the presence of a base like potassium carbonate to form the desired intermediate.
Acetylation: The final step involves the acetylation of the intermediate using acetic anhydride in the presence of a catalyst such as pyridine to yield N1-{4-[(4-Benzoylbenzyl)oxy]phenyl}acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
N~1~-{4-[(4-Benzoylbenzyl)oxy]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoylbenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~1~-{4-[(4-Benzoylbenzyl)oxy]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N1-{4-[(4-Benzoylbenzyl)oxy]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylbenzyl group may facilitate binding to hydrophobic pockets within the target, while the acetamide moiety can form hydrogen bonds with amino acid residues. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Benzoylphenyl)acetamide
- N-(4-Benzylphenyl)acetamide
- N-(4-Methoxyphenyl)acetamide
Uniqueness
N~1~-{4-[(4-Benzoylbenzyl)oxy]phenyl}acetamide is unique due to the presence of both benzoylbenzyl and acetamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-[(4-benzoylphenyl)methoxy]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-16(24)23-20-11-13-21(14-12-20)26-15-17-7-9-19(10-8-17)22(25)18-5-3-2-4-6-18/h2-14H,15H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCUWBSVBHUOPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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